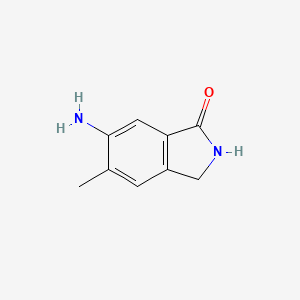

6-Amino-5-methylisoindolin-1-one

Description

6-Amino-5-methylisoindolin-1-one is a heterocyclic organic compound featuring an isoindolinone core substituted with an amino group at position 6 and a methyl group at position 3. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

6-amino-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-2-6-4-11-9(12)7(6)3-8(5)10/h2-3H,4,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYCFGZTCWKJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylisoindolin-1-one typically involves multicomponent reactions. One common method is the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions to form the isoindolinone core . Another approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide .

Industrial Production Methods: Industrial production of this compound may utilize high atom-efficiency processes that avoid costly transition metal catalysts. The focus is on scalable and cost-effective methods that ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-methylisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted isoindolinones, reduced amines, and various oxo derivatives .

Scientific Research Applications

6-Amino-5-methylisoindolin-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Amino-5-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares key structural and molecular properties of 6-Amino-5-methylisoindolin-1-one with related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | N/A* | C₉H₁₀N₂O | 162.19 | Amino (C6), Methyl (C5) | Isoindolinone, Amine |

| 6-Methylisoindolin-1-one | 58083-55-9 | C₉H₉NO | 147.17 | Methyl (C6) | Isoindolinone |

| 6-Amino-1-methylisoquinoline | 347146-39-8 | C₁₀H₁₀N₂ | 158.20 | Amino (C6), Methyl (C1) | Isoquinoline, Amine |

Physicochemical and Pharmacological Differences

- Used in materials science for polymer modification due to its planar aromatic structure .

- 6-Amino-1-methylisoquinoline (347146-39-8): Differs in core structure (isoquinoline vs. isoindolinone), leading to distinct electronic properties. Isoquinoline derivatives are often explored as kinase inhibitors, whereas isoindolinones are studied for anticonvulsant or anti-inflammatory activity .

Limitations and Knowledge Gaps

- No peer-reviewed studies directly addressing this compound were identified. Existing data relies on extrapolation from structural analogs.

- Commercial availability of this compound is unclear; suppliers listed in focus on related but distinct molecules .

Biological Activity

Overview

6-Amino-5-methylisoindolin-1-one is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains an amino group and a methyl group, which enhance its reactivity and potential therapeutic applications. Research has focused on its interactions with various biological targets, leading to investigations into its antimicrobial, antiviral, and anticancer properties.

The synthesis of this compound typically involves multicomponent reactions. A common method includes the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions. The compound's structure is characterized by the following features:

- Molecular Formula: C_10H_10N_2O

- Molecular Weight: 174.20 g/mol

- CAS Number: 348165-77-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of these molecular targets, leading to various biological effects. The exact pathways involved depend on the target enzyme or receptor engaged.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Preliminary studies indicate potential efficacy against viruses such as:

- Influenza Virus

- Herpes Simplex Virus (HSV)

The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Anticancer Properties

This compound has also garnered attention for its potential anticancer effects. Studies have shown that the compound can induce apoptosis in cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The compound appears to activate intrinsic apoptotic pathways, leading to cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoindolinone derivatives, including this compound. The results indicated that modifications to the amino group significantly affected antimicrobial potency, highlighting the importance of structural optimization for enhanced activity.

Study 2: Anticancer Mechanisms

Another research article explored the anticancer mechanisms of this compound in breast cancer models. The study found that treatment with this compound led to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, suggesting a targeted approach to cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.